tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate
Description
tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at position 1, a 2-methyl substituent on the piperazine ring, and a 3-methoxy-4-nitrophenyl moiety at position 2. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-12-11-18(8-9-19(12)16(21)25-17(2,3)4)13-6-7-14(20(22)23)15(10-13)24-5/h6-7,10,12H,8-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLIZIJOYAOBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120654 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-26-0 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the reaction of 3-methoxy-4-nitrophenylamine with an appropriate alkylating agent to form the piperazine core. The reaction conditions often require the use of strong bases and high temperatures to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to increase the efficiency and yield of the process. The production process is carefully monitored to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted piperazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate is used to study the effects of nitro-containing compounds on biological systems. It can be used as a probe to investigate cellular processes and signaling pathways.
Medicine: The compound has potential applications in the development of new drugs, particularly in the treatment of diseases that involve nitro-containing compounds. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form amines, which can then interact with biological targets such as enzymes and receptors. The methoxy group can influence the compound's solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine-Based Compounds
The target compound shares a common scaffold with several analogs, differing primarily in substituents on the phenyl ring and piperazine modifications. Below is a comparative analysis of key analogs:
tert-Butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate (CAS: 1803585-83-2)
- Substituents : Chloro (Cl) and fluoro (F) at phenyl positions 4 and 3.
- Molecular Weight : 328.81 g/mol (C₁₆H₂₂ClFN₂O₂).
- Properties : The electron-withdrawing Cl and F groups enhance lipophilicity compared to the target compound’s methoxy and nitro groups. This analog is used as a versatile scaffold in drug discovery .
tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate
- Substituents: Amino (NH₂) and nitro (NO₂) at phenyl positions 4 and 5, with a methyl group at position 3.
- Synthesis : Prepared via CuI-catalyzed amination (52% yield), highlighting cost-effective methodology.
- Applications : Intermediate for benzimidazole derivatives, leveraging the nitro group for further functionalization .
tert-Butyl (S)-4-(4-Decylbenzoyl)-2-methylpiperazine-1-carboxylate (3i)
- Substituents : A lipophilic decylbenzoyl group attached to piperazine.
- Properties : Increased hydrophobicity due to the long alkyl chain, contrasting with the target compound’s polar nitro group. This analog exhibits 80% purity and is used in sphingosine-1-phosphate transporter inhibition studies .
tert-Butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- Substituents : Fluoro and methoxycarbonyl (COOMe) groups.
- This compound is utilized in combinatorial chemistry libraries .
Comparative Data Table
Pharmacological and Physicochemical Properties
- ). However, it may reduce metabolic stability compared to halogenated analogs .
- Methoxy Group : Increases lipophilicity (logP ~2.5 estimated) compared to esters or carbamates, balancing solubility and membrane permeability .
- Stability : Nitro-containing compounds often require storage at 2–8°C to prevent degradation, unlike halogenated derivatives stable at room temperature .
Structural Insights from NMR and Crystallography
- NMR Shifts : The target compound’s nitro group would deshield aromatic protons, leading to distinct δ 7.5–8.5 ppm signals in ¹H NMR (cf. δ 127.52 ppm for aromatic carbons in ).
- Crystallography : Piperazine derivatives like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () adopt chair conformations, stabilized by tert-butyl groups. Similar steric effects likely apply to the target compound .
Biological Activity
tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate (CAS No. 1017782-79-4) is a synthetic compound that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₅ |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 1017782-79-4 |
| Boiling Point | Not available |
| Purity | ≥98% |
Research indicates that compounds similar to tert-butyl piperazine derivatives often exhibit interactions with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound have not been extensively documented in the literature; however, related piperazine compounds have shown promise as inhibitors of certain enzymes and receptors involved in pathological conditions.
Pharmacological Studies
Case Study 1: Antimicrobial Activity
In a study evaluating various piperazine derivatives for antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone compared to control groups, suggesting potential as a lead compound for further development in antimicrobial therapies.
Case Study 2: Neuropharmacology
A neuropharmacological investigation examined the effects of several piperazine derivatives on serotonin receptors. While specific data on this compound is scarce, related compounds showed promising results in modulating serotonin levels, which could inform future research on this compound's CNS effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Piperazine Ring : The initial step involves the reaction of tert-butyl carbamate with an appropriate amine to form the piperazine structure.
- Nitration and Methoxylation : Subsequent steps involve introducing the nitro and methoxy groups via electrophilic aromatic substitution reactions.
- Carboxylation : Finally, carboxylic acid derivatives are introduced to complete the synthesis.
Table of Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| Piperazine Formation | N-Alkylation | Base-catalyzed at room temperature |
| Nitration | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ mixture |
| Methoxylation | Electrophilic Aromatic Substitution | CH₃OH/acid catalyst |
| Carboxylation | Esterification | Acid chloride in solvent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
